Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1980049-41-9
VCID: VC7132664
InChI: InChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3
SMILES: COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F
Molecular Formula: C9H5F5O2
Molecular Weight: 240.129

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate

CAS No.: 1980049-41-9

Cat. No.: VC7132664

Molecular Formula: C9H5F5O2

Molecular Weight: 240.129

* For research use only. Not for human or veterinary use.

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate - 1980049-41-9

Specification

CAS No. 1980049-41-9
Molecular Formula C9H5F5O2
Molecular Weight 240.129
IUPAC Name methyl 2,6-difluoro-4-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3
Standard InChI Key KOTXJVUCMSTGHQ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F

Introduction

Structural and Molecular Characteristics

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate features a benzoate core substituted with fluorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position. The IUPAC name for this compound is methyl 2,6-difluoro-4-(trifluoromethyl)benzoate, reflecting its ester functional group and substitution pattern. The presence of electronegative fluorine atoms and the electron-withdrawing trifluoromethyl group significantly influences its reactivity and stability.

Molecular Data

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC9H5F5O2\text{C}_9\text{H}_5\text{F}_5\text{O}_2
Molecular Weight240.129 g/mol
IUPAC NameMethyl 2,6-difluoro-4-(trifluoromethyl)benzoate
InChI KeyKOTXJVUCMSTGHQ-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F
PubChem Compound ID99769958

The compound’s three-dimensional conformation and electronic distribution have been partially characterized using computational models, though experimental crystallographic data remain limited.

Physicochemical Properties

Spectroscopic Data

  • NMR Spectroscopy: 19F^{19}\text{F} NMR is expected to reveal distinct signals for the aromatic fluorine atoms (-120 to -130 ppm) and the trifluoromethyl group (-60 to -70 ppm).

  • IR Spectroscopy: Strong absorption bands near 1720 cm1^{-1} (C=O stretch) and 1100–1200 cm1^{-1} (C-F stretches) are characteristic of fluorinated esters.

Comparative Analysis with Analogous Compounds

To contextualize its properties, methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is compared below with structurally similar compounds:

CompoundSubstituentsMolecular WeightKey Applications
Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate-O-CF3_3 at 4-position256.13 g/molPharmaceutical intermediates
Methyl 2,6-difluoro-4-(pinacolboronate)benzoate -B(O2_2C2_2Me4_4) at 4-position298.10 g/molSuzuki-Miyaura cross-coupling

The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to the trifluoromethoxy group in, potentially increasing reactivity in nucleophilic aromatic substitution reactions. Conversely, the boronate ester in enables participation in cross-coupling reactions, a feature absent in the target compound .

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • 1H^{1}\text{H} NMR: Expected singlet for the methyl ester group (~3.9 ppm) and coupled doublets for aromatic protons.

  • 19F^{19}\text{F} NMR: Resolves distinct environments for fluorine atoms, aiding structural confirmation.

X-ray Crystallography

Single-crystal X-ray analysis would elucidate bond lengths and angles, particularly the steric effects of the trifluoromethyl group. No published structures exist to date.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 240.129, consistent with the molecular formula.

Research Gaps and Future Directions

  • Application Studies: Systematic evaluation of biological activity and material properties.

  • Solubility Profiling: Determination in aqueous and organic solvents for formulation development.

  • Synthetic Optimization: Development of high-yield, scalable synthesis routes.

  • Toxicology: Assessment of environmental and health impacts, given the persistence of fluorinated compounds.

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